Lithium, (triphenylstannyl)-
Description
Structure
2D Structure
Properties
CAS No. |
4167-90-2 |
|---|---|
Molecular Formula |
C18H15LiSn |
Molecular Weight |
357.0 g/mol |
InChI |
InChI=1S/3C6H5.Li.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;; |
InChI Key |
KRMGBEWSGHIXFU-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Triphenylstannyllithium
Reductive Lithiation Pathways
Reductive lithiation represents a primary class of methods for the preparation of triphenylstannyllithium. These pathways involve the reduction of a triphenyltin (B1233371) precursor, typically a halostannane or a distannane, using a potent reducing agent, most commonly an alkali metal or a radical anion.
Direct Reduction of Halostannanes with Alkali Metals
One of the most direct and established methods for synthesizing triphenylstannyllithium involves the reaction of a triphenyltin halide, such as triphenyltin chloride, with an alkali metal, predominantly lithium. This heterogeneous reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF), which facilitates the dissolution of the organolithium product.
(C₆H₅)₃SnCl + 2 Li → (C₆H₅)₃SnLi + LiCl
The reaction proceeds on the surface of the lithium metal. The efficiency of this method is highly dependent on the nature of the lithium metal used; finely divided lithium or lithium with a fresh, unoxidized surface generally provides higher yields and faster reaction rates. The cleavage of the tin-halogen bond by the alkali metal is a key step, leading to the formation of the desired triphenylstannyllithium.
Table 1: Synthesis of Triphenylstannyllithium via Direct Reduction of Triphenyltin Chloride with Lithium Metal
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrahydrofuran (THF) | 0 - 25 | 2 - 4 | 85 - 95 |
| Diethyl ether | 25 | 12 | Moderate |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reactants.
Application of Naphthalene (B1677914) Radical Anion-Mediated Reductions
An alternative and often more efficient reductive lithiation method employs electron transfer reagents, such as lithium naphthalenide. This approach involves the in situ generation of a potent reducing agent, the naphthalene radical anion, by reacting naphthalene with lithium metal in a suitable solvent like THF. This deep green solution of lithium naphthalenide then readily reduces triphenyltin halides or hexaphenylditin to triphenylstannyllithium.
The key advantage of this method is that the reduction occurs in a homogeneous solution, which often leads to faster reaction rates and higher yields compared to the direct heterogeneous reaction with lithium metal. The naphthalene is regenerated during the reaction and can be removed during the workup.
The reactions can be summarized as:
C₁₀H₈ + Li → [C₁₀H₈]⁻Li⁺ (Lithium naphthalenide formation)
(C₆H₅)₃SnCl + 2 [C₁₀H₈]⁻Li⁺ → (C₆H₅)₃SnLi + LiCl + 2 C₁₀H₈
((C₆H₅)₃Sn)₂ + 2 [C₁₀H₈]⁻Li⁺ → 2 (C₆H₅)₃SnLi + 2 C₁₀H₈
This method is particularly useful when high purity of the triphenylstannyllithium solution is required.
Table 2: Naphthalene Radical Anion-Mediated Synthesis of Triphenylstannyllithium
| Precursor | Solvent | Temperature (°C) | Yield (%) |
| (C₆H₅)₃SnCl | THF | -78 to 0 | > 90 |
| ((C₆H₅)₃Sn)₂ | THF | -78 to 0 | High |
Transmetalation Routes for Triphenylstannyllithium Formation
Transmetalation reactions provide another versatile avenue for the synthesis of triphenylstannyllithium. These methods involve the exchange of a metal from an organometallic precursor with lithium, or a lithium-halogen exchange.
From Other Organometallic Species (e.g., Tin(II) Halides with Organolithiums)
Triphenylstannyllithium can be prepared through the reaction of a tin(II) halide, such as tin(II) chloride, with an excess of an organolithium reagent, typically phenyllithium (B1222949). This method proceeds through the initial formation of an unstable diphenyltin (B89523) species, which then reacts further with phenyllithium to generate the desired product.
SnCl₂ + 3 C₆H₅Li → (C₆H₅)₃SnLi + 2 LiCl
This route offers the advantage of starting from readily available and inexpensive tin(II) chloride.
Lithium-Halogen Exchange Strategies
Lithium-halogen exchange is a powerful and widely used method in organometallic chemistry that can be applied to the synthesis of triphenylstannyllithium. This reaction typically involves the treatment of a halotriphenylstannane, such as triphenyltin bromide, with an organolithium reagent, most commonly an alkyllithium like n-butyllithium or tert-butyllithium.
The exchange is generally very fast, even at low temperatures, and the equilibrium lies towards the formation of the more stable organolithium species. The reaction is as follows:
(C₆H₅)₃SnBr + RLi → (C₆H₅)₃SnLi + RBr
The choice of the organolithium reagent and the reaction conditions can influence the efficiency of the exchange. This method is valued for its rapid nature and the clean formation of the product, provided that the starting halostannane is readily accessible.
Mechanistic Investigations of Triphenylstannyllithium Formation
The formation of triphenylstannyllithium (LiSn(C₆H₅)₃) is a fundamental transformation in organotin chemistry, providing a versatile nucleophilic reagent. While extensive synthetic applications have been developed, detailed mechanistic investigations into its formation are less common. However, based on the well-established principles of organometallic reactions, particularly the interaction of alkali metals with organohalides and metal-metal bonded species, a comprehensive mechanistic picture can be constructed. The two primary synthetic routes to triphenylstannyllithium—the reaction of triphenyltin chloride with lithium metal and the reductive cleavage of hexaphenylditin with lithium—are believed to proceed through pathways involving single electron transfer (SET) and the generation of radical intermediates.
The prevailing mechanistic hypothesis for the formation of organolithium reagents from organic halides involves a single electron transfer (SET) from the surface of the lithium metal to the organic halide. This model is widely accepted for the formation of a variety of organolithium compounds and is considered the operative pathway in the synthesis of triphenylstannyllithium from triphenyltin chloride. The reaction is initiated by the transfer of an electron from the lithium metal to the lowest unoccupied molecular orbital (LUMO) of triphenyltin chloride. This electron transfer step results in the formation of a transient triphenyltin chloride radical anion.
This radical anion is unstable and rapidly undergoes fragmentation, cleaving the tin-chlorine bond to yield a triphenyltin radical and a lithium chloride salt. The highly reactive triphenyltin radical can then undergo a second single electron transfer from another lithium atom. This second SET event produces the triphenylstannyl anion, which subsequently pairs with a lithium cation to form the final product, triphenylstannyllithium.
An alternative and common route to triphenylstannyllithium involves the reductive cleavage of the tin-tin bond in hexaphenylditin using lithium metal. This method is also presumed to proceed via a single electron transfer mechanism. The initial step is the transfer of an electron from the lithium metal to the hexaphenylditin molecule, forming a radical anion. This radical anion is unstable and undergoes rapid cleavage of the weak Sn-Sn bond to generate a triphenyltin radical and a triphenylstannyl anion. The triphenyltin radical can then be reduced by another lithium atom in a further single electron transfer step to yield a second equivalent of the triphenylstannyl anion. Consequently, two equivalents of triphenylstannyllithium are produced from one equivalent of hexaphenylditin and two equivalents of lithium.
While direct spectroscopic observation of the proposed triphenyltin radical intermediate in these specific reactions is not extensively documented in the literature, the formation of radical species in analogous reactions of organohalides with alkali metals is well-established through techniques such as Electron Spin Resonance (ESR) spectroscopy. The deep coloration often observed during the formation of triphenylstannyllithium solutions is also suggestive of the presence of radical anion intermediates.
A comparative overview of the two primary synthetic methodologies for triphenylstannyllithium is presented below, highlighting the typical reaction conditions and reported yields.
| Precursor | Reaction Conditions | Typical Yield (%) | Key Mechanistic Feature |
|---|---|---|---|
| Triphenyltin chloride | Lithium metal in tetrahydrofuran (THF), often at reduced temperatures (e.g., 0 °C to room temperature) | 70-90% | Initial single electron transfer to the Sn-Cl bond, followed by cleavage and a second SET. |
| Hexaphenylditin | Lithium metal in tetrahydrofuran (THF), typically at room temperature | High yields, often quantitative | Initial single electron transfer to the Sn-Sn bond, leading to cleavage and formation of two equivalents of the product. |
Elucidation of Electronic Structure and Bonding in Triphenylstannyllithium Aggregates
Spectroscopic Probes for Interrogating Molecular and Aggregational Structures
Spectroscopic methods are powerful tools for examining the structure and dynamics of molecules in solution. For triphenylstannylithium, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopies have provided critical insights into the Sn-Li connectivity and the influence of the solvent and coordinating ligands on its aggregation state.
NMR spectroscopy, particularly of alkali metal nuclei like ⁷Li and the metal center ¹¹⁹Sn, is highly sensitive to the local electronic environment and has been instrumental in characterizing triphenylstannyllithium.
⁷Li NMR spectroscopy is a direct probe of the lithium atom's coordination sphere. The chemical shift of the ⁷Li nucleus is influenced by the nature of the solvent and any coordinating ligands, as well as by the proximity of other atoms, including the tin atom. In the presence of the strong donor ligand pentamethyldiethylenetriamine (PMDETA), a monomeric species, [Ph₃SnLi(PMDETA)], is formed in solution. goettingen-research-online.deresearchgate.net The ⁷Li NMR spectrum of this complex provides clear evidence for a direct Sn-Li bond. goettingen-research-online.deresearchgate.netcam.ac.uk The observation of scalar coupling between ¹¹⁹Sn and ⁷Li (¹J(¹¹⁹Sn-⁷Li)) of approximately 289 Hz at low temperatures confirms the existence of a covalent interaction between the two metal centers. barnesandnoble.comresearchgate.net The aggregation state of organolithium compounds is known to be highly dependent on the solvent and temperature, with various aggregation states such as dimers and tetramers being common. d-nb.infoodu.edu
¹³C and ¹¹⁹Sn NMR spectroscopy provide further details about the bonding within the triphenylstannylithium aggregate. The ¹³C NMR spectrum reveals information about the electronic environment of the phenyl rings attached to the tin atom. lookchem.com The chemical shifts of the carbon atoms in the phenyl rings are sensitive to the nature of the Sn-Li bond.
¹¹⁹Sn NMR is particularly informative. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. capes.gov.brhuji.ac.il For the monomeric [Ph₃SnLi(PMDETA)] complex, the ¹¹⁹Sn NMR chemical shift is indicative of a four-coordinate tin center. goettingen-research-online.de The observation of a large one-bond coupling constant (¹J(¹¹⁹Sn-¹³C)) further supports the description of the Ph₃Sn⁻ anion as having a high degree of p-character in its Sn-C bonds, which implies that the lone pair on the tin atom has significant s-character. goettingen-research-online.de The magnitude of this coupling is dependent on the coordination number at the tin atom. capes.gov.br
A study of various four- and five-coordinate triphenyltin(IV) compounds showed that ¹J(¹¹⁹Sn-¹³C) values are typically in the range of 550–660 Hz for four-coordinate species and 600–850 Hz for five-coordinate species. capes.gov.br The ¹¹⁹Sn chemical shifts also differ significantly, with four-coordinate compounds appearing in the -40 to -120 ppm range and five-coordinate compounds in the -180 to -260 ppm range. capes.gov.br
Table 1: Representative NMR Spectroscopic Data for Triphenylstannylithium Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| [Ph₃SnLi(PMDETA)] | ⁷Li | Not explicitly stated | ¹J(¹¹⁹Sn-⁷Li) = 289 | researchgate.net |
| [Ph₃SnLi(PMDETA)] | ¹¹⁹Sn | Not explicitly stated | ¹J(¹¹⁹Sn-⁷Li) = 289 | researchgate.net |
| Triphenyltin(IV) compounds (4-coordinate) | ¹¹⁹Sn | -40 to -120 | ¹J(¹¹⁹Sn-¹³C) = 550-660 | capes.gov.br |
| Triphenyltin(IV) compounds (5-coordinate) | ¹¹⁹Sn | -180 to -260 | ¹J(¹¹⁹Sn-¹³C) = 600-850 | capes.gov.br |
Dynamic NMR (DNMR) techniques are employed to study chemical exchange processes that occur on the NMR timescale. researchgate.net For triphenylstannylithium, DNMR can be used to investigate the equilibrium between different aggregation states in solution. For instance, variable-temperature NMR studies can reveal the coalescence of signals as the rate of exchange between different species increases with temperature. researchgate.net In the case of certain stannate complexes, exchange of aryl groups and coordinated ligands can be observed, which remains fast on the NMR timescale even at low temperatures. researchgate.net These studies are crucial for understanding the lability of the Sn-Li bond and the dynamic nature of the aggregates in solution, which directly impacts their reactivity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Sn-Li Connectivity and Solution Dynamics
Crystallographic Analysis of Solid-State Aggregation and Coordination Sphere
While spectroscopic methods provide invaluable information about the structure in solution, single-crystal X-ray diffraction offers a precise and unambiguous picture of the solid-state structure. acs.org The crystallographic analysis of [Ph₃SnLi(PMDETA)] was a landmark achievement, providing the first definitive structural characterization of a simple triarylstannyllithium reagent. goettingen-research-online.deresearchgate.net
The crystal structure reveals a monomeric unit in which the lithium cation is directly bonded to the tin atom of the triphenylstannyl anion. goettingen-research-online.de The Sn-Li bond distance was determined to be approximately 2.861(7) Å and 2.882(7) Å for the two independent molecules in the unit cell. goettingen-research-online.de The geometry around the tin atom is a distorted tetrahedron, with the C-Sn-C bond angles averaging around 96.1(2)°. goettingen-research-online.de The lithium cation is coordinated by the three nitrogen atoms of the PMDETA ligand and the tin atom, completing its coordination sphere. goettingen-research-online.de This structural determination unequivocally confirmed the presence of a direct Sn-Li bond, settling the long-standing controversy. goettingen-research-online.de
Table 2: Selected Crystallographic Data for [Ph₃SnLi(PMDETA)]
| Parameter | Value | Reference |
|---|---|---|
| Sn-Li bond distance | 2.861(7) Å, 2.882(7) Å | goettingen-research-online.de |
| Average C-Sn-C bond angle | 96.1(2)° | goettingen-research-online.de |
| Average Li-Sn-C bond angle | 120.7(2)° | goettingen-research-online.de |
| Sn-C bond distances | 2.180(4) - 2.221(4) Å | goettingen-research-online.de |
Structural Characterization of Sn-Li Bond Lengths and Angles
X-ray crystallography has been an indispensable tool for determining the precise solid-state structures of stannyllithium compounds. These studies provide definitive data on the Sn-Li bond distances and the geometry around the metal centers. In various substituted triarylstannate lithium compounds, the Sn-Li distance shows variability depending on the coordination environment of the lithium cation. For instance, in monomeric triarylstannate lithium complexes stabilized by intramolecular nitrogen coordination and tetrahydrofuran (B95107) (THF) solvation, Sn-Li distances have been measured at 2.72(2) Å and 2.860(6) Å. researchgate.net These distances are indicative of a direct, significant interaction between the tin and lithium atoms.
In a related lithium salt of a stannolyl anion, the Sn-Li distance was found to be 2.879(5) Å, a value considered typical for Sn-Li bonds. mdpi.com The geometry at the tin atom in these monomeric triarylstannyl derivatives is often distorted from an ideal tetrahedral arrangement, tending towards a trigonal pyramidal shape. researchgate.net This distortion is a consequence of the electrostatic and covalent interactions within the aggregate structure. In contrast, longer Li···Sn separations, such as 3.339(14) Å, have been observed in certain zwitter-ionic complexes, representing weaker, more ion-pair-like interactions. mdpi.com
Below is an interactive table summarizing selected Sn-Li bond lengths from crystallographic studies of related compounds.
| Compound | Sn-Li Bond Length (Å) | Geometry at Tin | Reference |
| [{κ¹-C-(2-Me₂NCH₂C₆H₄)}{κ²-C,N-(2-Me₂NCH₂C₆H₄)₂}SnLi(THF)₂] | 2.72(2) | Distorted Trigonal Pyramidal | researchgate.net |
| [{κ¹-C-(2-Me₂NCH₂C₆H₄)₂}{κ²-C,N-(2-Me₂NCH₂C₆H₄)}SnLi(THF)₂] | 2.860(6) | Distorted Trigonal Pyramidal | researchgate.net |
| Lithium Salt of 2,5-Bis(trimethylsilyl)stannolyl Anion (with THF coordination) | 2.879(5) | Pyramidal | mdpi.com |
| [LiSn{Sn(2-py⁶OtBu)₃}₃] (Zwitter-ionic complex) | 3.339(14) | Trigonal Pyramidal | mdpi.com |
Analysis of Ligand and Solvent Coordination in Crystal Lattices
The aggregation state and molecular structure of triphenylstannyllithium are profoundly influenced by the coordinating ligands and solvents present in the system. libretexts.orgrsc.org These molecules stabilize the electropositive lithium center, preventing the formation of large, unmanageable polymers and enabling the isolation and characterization of discrete molecular units.
Tetrahydrofuran (THF) is a common solvent and coordinating agent. In the crystal structures of several triarylstannate lithium species, THF molecules are observed to coordinate directly to the lithium atom, satisfying its coordination sphere. researchgate.netmdpi.com For example, in the complex [{κ¹-C-(2-Me₂NCH₂C₆H₄)₂}{κ²-C,N-(2-Me₂NCH₂C₆H₄)}SnLi(THF)₂], two THF molecules are directly bonded to the lithium center. researchgate.net
Stronger, multidentate chelating ligands such as pentamethyldiethylenetriamine (PMDETA) can form stable, well-defined adducts with triphenylstannyllithium. thieme-connect.de The crystal structure of the (C₆H₅)₃SnLi(PMDETA) adduct confirms the coordination of the PMDETA ligand to the lithium atom, effectively encapsulating the cation and creating a monomeric complex in the solid state. thieme-connect.de The nature of the coordinating agent can also involve functional groups on the aryl substituents of the tin atom. In certain systems, amino groups appended to the phenyl rings can coordinate to the lithium ion in a κ²-C,N bonding mode, where the aryl group is C-bonded to tin and the nitrogen donor is coordinated to lithium. researchgate.net
The table below details examples of ligand and solvent coordination in the crystal lattices of triphenylstannyllithium and related compounds.
| Compound/Adduct | Coordinating Ligand(s) | Coordinating Solvent(s) | Coordination at Lithium Center | Reference |
| (C₆H₅)₃SnLi(PMDETA) | PMDETA | Toluene (crystallization) | Coordinated by the multidentate PMDETA ligand. | thieme-connect.de |
| [{κ¹-C-(2-Me₂NCH₂C₆H₄)₂}{κ²-C,N-(2-Me₂NCH₂C₆H₄)}SnLi(THF)₂] | 2-(Dimethylaminomethyl)phenyl | THF | Coordinated by two THF molecules and the nitrogen atom from one of the aryl substituents (intramolecularly). | researchgate.net |
| [{κ¹-C-(2-Me₂NCH₂C₆H₄)}{κ²-C,N-(2-Me₂NCH₂C₆H₄)₂}SnLi(THF)₂] | 2-(Dimethylaminomethyl)phenyl | THF | Coordinated by THF and two nitrogen atoms from the aryl substituents. | researchgate.net |
| Lithium Salt of 2,5-Bis(trimethylsilyl)stannolyl Anion | - | THF | The lithium cation is coordinated by three THF molecules, forming a contact ion pair with the stannolyl anion. mdpi.com | mdpi.com |
Theoretical and Computational Approaches to Electronic Structure and Bonding
To complement experimental findings, theoretical and computational methods provide profound insights into the electronic structure and the nature of the chemical bonds in triphenylstannyllithium.
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state electronic properties of molecules. nih.gov For organotin compounds, DFT calculations are routinely used to predict and analyze molecular structures, vibrational frequencies, and electronic properties like molecular electrostatic potentials. researchgate.net In the context of triphenylstannyllithium, DFT calculations can be employed to optimize the geometries of various aggregates (e.g., monomers, dimers, tetramers) both in the gas phase and with the inclusion of solvent effects via continuum models. mdpi.com These calculations yield valuable information on the charge distribution within the molecule, allowing for a quantitative assessment of the polarity of the Sn-Li bond. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of the compound. researchgate.net
Ab Initio Calculations for Electron Correlation and Energy Landscapes
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory, particularly when treating electron correlation. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a more accurate description of dispersion forces and weak interactions, which are crucial in molecular aggregates. ias.ac.in For systems involving lithium, ab initio calculations have been instrumental in characterizing the nature of lithium bonding. ias.ac.inwhiterose.ac.uk Applying these high-level calculations to triphenylstannyllithium aggregates would allow for the precise determination of interaction energies, including the energy of the Sn-Li bond and the binding energies of solvent and ligand molecules. These methods can also be used to map out the potential energy landscape, identifying stable isomers and the transition states that connect them. uitm.edu.my
Quantum Chemical Topology (e.g., QTAIM, NBO) for Bonding Analysis of Sn-Li Interactions
To gain a deeper, more intuitive understanding of the bonding, specialized analysis methods are applied to the wavefunctions obtained from DFT or ab initio calculations.
Quantum Theory of Atoms in Molecules (QTAIM) : This approach, developed by Richard Bader, analyzes the topology of the total electron density (ρ) to define atoms, bonds, and molecular structure. nih.gov The analysis focuses on critical points in the electron density. For the Sn-Li interaction in triphenylstannyllithium, identifying a bond critical point (BCP) between the Sn and Li atoms would be the first step. The properties at this BCP, such as the value of the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), are used to classify the interaction. nih.gov A significant ρ value and a negative H(r) would suggest a degree of covalent character, while a small ρ and a positive ∇²ρ would be characteristic of a closed-shell, ionic interaction. nih.govresearchgate.net
Mechanistic Pathways and Reactivity Profiles of Triphenylstannyllithium
Nucleophilic Addition Reactions to Unsaturated Systems
As a potent nucleophile, triphenylstannyllithium readily participates in addition reactions with a range of unsaturated substrates containing polarized multiple bonds. These reactions are fundamental to the creation of new carbon-tin and heteroatom-tin bonds.
Triphenylstannyllithium reacts with carbonyl compounds, although the outcomes can vary significantly depending on the substrate. The general mechanism involves the nucleophilic attack of the triphenylstannyl anion on the electrophilic carbonyl carbon. libretexts.org
With aldehydes, the initial reaction is a nucleophilic addition to the carbonyl group, which forms an α-stannylalkoxide intermediate. datapdf.com This intermediate can then undergo further reactions. For instance, in the presence of excess aldehyde, the α-stannylalkoxide can transfer a hydride to a second molecule of the aldehyde, leading to the formation of an acylstannane. datapdf.com
The reaction with carboxylic acid derivatives, such as chlorocarboxamides, provides a more direct route to stannylated products. Triphenylstannyllithium smoothly reacts with N,N-dialkylchlorocarboxamides to afford N,N-dialkylstannanecarboxamides in good yields. datapdf.com Similarly, reactions with other acylating agents like thioesters are effective. datapdf.com However, the use of more reactive acyl halides can lead to complex mixtures, making the isolation of the desired air-sensitive acylstannane products difficult. datapdf.com
Interestingly, the reaction with carbon dioxide, a simple carbonyl-containing molecule, does not yield the expected triphenylstannanecarboxylic acid. Instead, the reaction followed by acidic workup produces hexaphenyldistannane (B91783) and oxalic acid. datapdf.com
Table 1: Reactions of Triphenylstannyllithium with Carbonyl Derivatives
| Electrophile (Substrate) | Product Type | Notes |
|---|---|---|
| Aldehydes (R-CHO) | Acylstannane (via α-stannylalkoxide) | Reaction with excess aldehyde facilitates hydride transfer. datapdf.com |
| Chlorocarboxamides (R₂NCOCl) | N,N-Dialkylstannanecarboxamide | Proceeds smoothly to give analytically pure products. datapdf.com |
The reactivity of triphenylstannyllithium extends to electrophiles containing heteroatoms other than oxygen.
The nucleophilic addition of organometallic reagents to imines (C=N) is a known method for C-C bond formation, although imines are generally less electrophilic than their carbonyl counterparts. nih.gov This reduced electrophilicity often necessitates acid catalysis to form a more reactive iminium ion. nih.gov Consequently, simple nucleophilic addition of triphenylstannyllithium to unactivated imines is not a widely reported transformation in the chemical literature.
In contrast, triphenylstannyllithium displays well-defined reactivity with heavier chalcogens. It reacts readily with elemental selenium (Se) and tellurium (Te) through nucleophilic attack. d-nb.info These reactions result in the formation of lithium triphenylstannylselenide, (C₆H₅)₃SnSeLi, and lithium triphenylstannyltelluride, (C₆H₅)₃SnTeLi, respectively. d-nb.inforesearchgate.net These products are themselves useful nucleophilic reagents and are typically generated and used in situ. For example, they can react with various electrophiles, such as organogermanium or organotin halides, to form compounds containing Sn-Se-Ge or Sn-Te-Sn linkages. d-nb.info
Table 2: Reactions of Triphenylstannyllithium with Heteroatom Electrophiles
| Electrophile | Intermediate/Product | Subsequent Reaction Example |
|---|---|---|
| Selenium (Se₈) | (C₆H₅)₃SnSeLi | Reaction with (C₆H₅)₃SnCl yields (C₆H₅)₃Sn-Se-Sn(C₆H₅)₃. d-nb.info |
Triphenylstannyllithium undergoes a characteristic nucleophilic addition reaction with carbon disulfide (CS₂). datapdf.com The stannyl (B1234572) anion attacks one of the electrophilic carbons of the CS₂ molecule, leading to the formation of a lithium triphenylstannanecarbodithioate salt. datapdf.com This salt can be isolated, often as a dioxane adduct, or it can be trapped in situ by alkylation with an alkyl halide (e.g., methyl iodide) to produce stable triphenylstannanecarbodithioate esters in moderate yields. datapdf.com This reaction provides an effective method for the synthesis of tin-containing dithiocarboxylate derivatives.
Substitution Reactions with Electrophilic Substrates
Beyond addition reactions, triphenylstannyllithium is a key reagent in nucleophilic substitution reactions, where the triphenylstannyl group displaces a leaving group from an electrophilic substrate.
One of the most common applications of triphenylstannyllithium is in the formation of new tin-carbon bonds via reaction with organic halides. nih.gov The reaction with primary and secondary alkyl halides typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. unair.ac.id In this process, the nucleophilic triphenylstannyl anion attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group in a single, concerted step. This method is a cornerstone for synthesizing a wide range of tetraorganotin compounds. nih.gov The reaction is also effective for aryl halides, such as iodobenzene (B50100) and bromobenzene, leading to the formation of aryltriphenylstannanes. ubc.ca
The reaction of triphenylstannyllithium with metal-centered electrophiles, particularly main group and transition metal halides, is fundamental to the synthesis of more complex organometallic compounds. These reactions can be viewed as substitution or oxidative addition processes, where the triphenylstannyl anion is transferred to the metal center. iitd.ac.inmugberiagangadharmahavidyalaya.ac.in
With main group element halides, triphenylstannyllithium acts as a stannylating agent. A notable example is its reaction with tin(IV) chloride (SnCl₄), which can produce polytin compounds such as tetrakis(triphenylstannyl)stannane, ((C₆H₅)₃Sn)₄Sn. nih.gov
Transmetalation Reactions for the Synthesis of Diverse Organometallics
Transmetalation, a fundamental process in organometallic chemistry, involves the transfer of an organic ligand from one metal center to another. wikipedia.org Triphenylstannyllithium ((C₆H₅)₃SnLi) serves as a potent nucleophilic reagent, readily participating in transmetalation reactions to generate a wide array of other organometallic compounds. This reactivity is driven by the transfer of the triphenylstannyl group to another metal, a process influenced by the relative electronegativities of the metals involved. wikipedia.org
Triphenylstannyllithium is a valuable starting material for the synthesis of more complex tetraorganotin compounds. These compounds are of particular importance as precursors for the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.comuobabylon.edu.iq The Stille reaction typically couples an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. numberanalytics.comwikipedia.org
The synthesis of these precursors from triphenylstannyllithium involves its reaction with various organic electrophiles, such as alkyl, aryl, or vinyl halides. In this process, the nucleophilic triphenylstannyl anion displaces the halide, forming a new carbon-tin bond. This straightforward substitution provides access to a diverse range of organotin reagents tailored for specific synthetic applications.
Table 1: Synthesis of Organotin Compounds from Triphenylstannyllithium
| Electrophile | Resulting Organotin Compound | Potential Application |
| Methyl Iodide | Methyl(triphenyl)stannane | Stille Coupling lookchem.com |
| Allyl Bromide | Allyl(triphenyl)stannane | Stille Coupling libretexts.org |
| Benzyl Chloride | Benzyl(triphenyl)stannane | General Organotin Synthesis |
| 6-Bromoazulene | 6-(Triphenylstannyl)azulene | Synthesis of Poly(azulenyl)benzenes rsc.org |
This table provides illustrative examples of how triphenylstannyllithium can be used to generate various organotin compounds.
The mechanism of these reactions generally follows a nucleophilic substitution pathway. The highly polarized Sn-Li bond in triphenylstannyllithium facilitates the attack of the triphenylstannyl anion onto the electrophilic carbon atom of the organic halide, leading to the formation of the desired tetraorganotin product and a lithium halide salt.
The utility of triphenylstannyllithium extends beyond the synthesis of organotin compounds. Through transmetalation with salts of other metals, it can generate a variety of useful organometallic reagents, including organocopper, organozinc, and organosilicon species. These resulting compounds possess unique reactivity profiles and are employed in a range of synthetic transformations. nih.gov
Organocopper Reagents: The reaction of triphenylstannyllithium with a copper(I) halide, such as copper(I) iodide (CuI), generates a lithium stannylcuprate species. These cuprates are softer nucleophiles than the parent stannyllithium and are particularly effective in conjugate addition reactions to α,β-unsaturated carbonyl compounds and for substitution reactions.
Organozinc Reagents: Transmetalation with zinc salts, like zinc chloride (ZnCl₂), can produce triphenylstannylzinc compounds. The use of bis(triorganostannyl) zinc reagents has been noted in copper-catalyzed carbon-tin bond formations. nih.gov These organozinc intermediates offer a balance of reactivity and functional group tolerance.
Organosilicon Species: Triphenylstannyllithium can react with organosilicon halides, such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl), to form a tin-silicon bond, yielding triphenyl(trimethylsilyl)stannane. This reaction is a direct method for creating linkages between these two important group 14 elements.
Table 2: Transmetalation of Triphenylstannyllithium with Metal and Metalloid Halides
| Reagent | Intermediate/Product Species | Class of Compound |
| Copper(I) Iodide (CuI) | Lithium (triphenylstannyl)cuprate | Organocopper |
| Zinc Chloride (ZnCl₂) | (Triphenylstannyl)zinc chloride | Organozinc |
| Chlorotrimethylsilane ((CH₃)₃SiCl) | Triphenyl(trimethylsilyl)stannane | Organo-tin-silicon |
| Triphenylgermanium Bromide ((C₆H₅)₃GeBr) | Triphenylstannyl-triphenylgermanium selenide* | Organo-tin-germanium researchgate.net |
Obtained after reaction of triphenylstannyllithium with selenium, followed by the germanium bromide. researchgate.net This table illustrates the versatility of triphenylstannyllithium in generating a range of organometallic compounds through transmetalation.
Influence of Solvent and Additives on Reactivity and Selectivity
The reactivity and selectivity of organolithium reagents, including triphenylstannyllithium, are profoundly influenced by the choice of solvent and the presence of coordinating additives. mdpi.comwikipedia.org These factors affect the aggregation state of the organolithium compound, the polarity of the reaction medium, and the solvation of both the ground state reactants and the transition state, thereby controlling the reaction's kinetic and thermodynamic outcomes. wikipedia.orgnih.gov
Commonly used solvents in reactions involving triphenylstannyllithium are ethers, such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O). THF is a polar aprotic solvent that is effective at solvating the lithium cation, which can break up the aggregates in which organolithium reagents often exist. mdpi.com This deaggregation generally leads to more reactive monomeric species. For instance, the reaction of triphenylstannyllithium is often conducted in THF at low temperatures (e.g., -78°C) to control its high reactivity. The solvent's ability to coordinate to the lithium cation enhances the nucleophilicity of the triphenylstannyl anion.
Additives can further modify the reactivity. Strong donor ligands, such as hexamethylphosphoramide (B148902) (HMPA) or tetramethylethylenediamine (TMEDA), can coordinate strongly to the lithium ion. This coordination disrupts aggregates even more effectively than THF, leading to highly reactive "naked" anions. While this can increase reaction rates, it may sometimes decrease selectivity. mdpi.com Conversely, in some reactions, the presence of aggregates is crucial for a specific reaction pathway, and the addition of such coordinating solvents can inhibit the desired transformation. mdpi.com
The choice of solvent can also determine the mechanistic pathway. For example, in the cleavage of certain alkyl-tin bonds, a reaction in a non-polar solvent like carbon tetrachloride may proceed with retention of configuration, suggesting a closed transition state. In contrast, using a polar solvent like methanol (B129727) can lead to inversion of configuration, indicating a more open, charge-separated transition state. vdoc.pub
Table 3: Effect of Solvents and Additives on a Hypothetical Reaction of Triphenylstannyllithium
| Solvent/Additive | Dielectric Constant (approx. at 25°C) wikipedia.org | Expected Effect on (Ph₃Sn)⁻ Li⁺ | Typical Reaction Outcome |
| Diethyl Ether (Et₂O) | 4.3 | Moderate solvation, promotes aggregation | Standard reactivity |
| Tetrahydrofuran (THF) | 7.6 | Good solvation, breaks down aggregates | Enhanced reactivity/nucleophilicity |
| TMEDA (additive in ether) | N/A | Strong chelation of Li⁺, monomer formation | Highly enhanced reactivity, potential loss of selectivity |
| HMPA (additive in ether) | 30 | Very strong solvation, "naked" anion | Dramatically increased reactivity, often used for difficult substrates |
This table generalizes the expected influence of common solvents and additives on the state and reactivity of triphenylstannyllithium based on established principles of organolithium chemistry. mdpi.comwikipedia.org
Applications of Triphenylstannyllithium in Advanced Organic Synthesis
Strategic Utility in Carbon-Carbon Bond Formation
The creation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures. Triphenylstannyllithium provides a reliable method for forming organostannane intermediates, which are pivotal for subsequent C-C bond-forming reactions.
Cross-Coupling Reactions (e.g., Stille Coupling Precursors and Methodologies)
Triphenylstannyllithium is instrumental in the synthesis of organostannanes, which are indispensable reagents in the palladium-catalyzed Stille cross-coupling reaction. wikipedia.orgnumberanalytics.com This reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide (like a triflate). wikipedia.orgmsu.edu The general process involves the reaction of triphenylstannyllithium with a suitable organic electrophile (R-X) to generate a triphenylstannane (B1218745) [(C₆H₅)₃Sn-R]. This stannane (B1208499) can then be coupled with another organic fragment (R'-X') in the presence of a palladium catalyst.
The synthesis of the organostannane precursor is straightforward, typically involving the reaction of triphenylstannyllithium with alkyl, vinyl, or aryl halides. vdoc.pub These organotin reagents are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them highly compatible with complex synthetic schemes. wikipedia.orgorgsyn.org
The catalytic cycle of the Stille reaction involves three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R'-X') to form a Pd(II) complex. numberanalytics.commsu.edu
Transmetalation: The organic group (R) from the triphenylstannane transfers to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic fragments. numberanalytics.commsu.edu This is often the rate-determining step.
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. numberanalytics.commsu.edu
The versatility of this approach allows for the coupling of various sp²-hybridized carbons, including aryl-aryl, aryl-vinyl, and vinyl-vinyl linkages, which are common motifs in pharmaceuticals and functional materials. wikipedia.orgnih.gov
Table 1: Examples of Triphenylstannane Precursors Synthesized for Stille Coupling
| Electrophile | Stannane Product | Subsequent Coupling Partner | Coupled Product Type | Ref |
| Vinyl Bromide | Vinyltriphenylstannane | Aryl Iodide | Aryl-substituted alkene | wikipedia.org |
| Aryl Iodide | Aryltriphenylstannane | Aryl Triflates | Biaryl | orgsyn.org |
| 7-Iodoisatin | Stannyl (B1234572) tyrosine derivative | - (intramolecular model) | Biaryl (TMC-95A/B model) | orgsyn.org |
| Acyl Chloride | Acyltriphenylstannane | Not Applicable (product is ketone) | Ketone | wikipedia.org |
Directed Metallation and Functionalization of Aromatic and Heteroaromatic Systems
Triphenylstannyllithium is a key reagent for the functionalization of aromatic and heteroaromatic rings with a triphenylstannyl group. This transformation is highly valuable as the resulting arylstannanes can undergo further reactions, most notably Stille coupling, or be converted to other functional groups.
One powerful strategy is the use of directed ortho-metalation (DoM). In this method, a directing metalation group (DMG) on an aromatic ring, such as an amide or methoxy (B1213986) group, directs a strong base (typically an alkyllithium like n-BuLi) to deprotonate the ring at the adjacent ortho position. nih.govmdpi.com The resulting aryllithium intermediate is then quenched with an electrophile. While triphenylstannyllithium itself is not typically used for the initial deprotonation, it serves as a precursor to the electrophile, triphenyltin (B1233371) chloride [(C₆H₅)₃SnCl], which is used to trap the aryllithium and install the stannyl group with high regioselectivity.
A more direct approach involves the reaction of triphenylstannyllithium, acting as a nucleophile, with haloarenes or haloheterocycles. organic-chemistry.org These reactions can proceed through various mechanisms, including the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) pathway, particularly with aryl halides in liquid ammonia (B1221849) under photostimulation. lookchem.com This method provides a direct route to arylstannanes from readily available haloaromatics.
The functionalization of nitrogen-containing heterocycles is of particular importance in medicinal chemistry. nih.govmdpi.com Triphenylstannyllithium can be used to introduce a stannyl group onto various heterocyclic scaffolds, such as pyridines, indoles, and oxazoles, creating versatile building blocks for drug discovery. dovepress.com
Table 2: Functionalization of Aromatic Systems with Triphenylstannyl Moiety
| Substrate | Method | Reagent Sequence | Product | Ref |
| Anisole | Directed ortho-metalation | 1. n-BuLi; 2. (C₆H₅)₃SnCl | 2-(Triphenylstannyl)anisole | nih.gov |
| p-Chlorotoluene | SRN1 Reaction | 1. (C₆H₅)₃SnNa; 2. hv, liq. NH₃ | 4-Methyl-(triphenylstannyl)benzene | organic-chemistry.org |
| 2-Phenyl-2-oxazoline | Nucleophilic Addition | 1. (C₆H₅)₃SnLi | Lithiated adduct for further reaction | |
| Aryl Halide | Cobalt-catalyzed stannylation | (C₄H₉)₃SnCl, Co catalyst | Aryl(tributyl)stannane | organic-chemistry.org |
Stereoselective Transformations Facilitated by Triphenylstannyllithium
The control of stereochemistry is a critical challenge in modern organic synthesis. Triphenylstannyllithium and related reagents have proven valuable in stereoselective transformations, where the bulky triphenylstannyl group can exert significant steric influence on the transition state of a reaction, favoring the formation of one stereoisomer over another. wikipedia.orgsaskoer.ca
One major application is in the stereoselective addition to carbonyls and alkenes. The 1,4-conjugate addition of stannyl lithium reagents to α,β-unsaturated carbonyl compounds can proceed with high diastereoselectivity. For example, the addition to chiral substrates like (-)-pulegone (B56846) results in the formation of specific diastereomers. msu.edu The stereochemical outcome (syn- or anti-addition) is influenced by factors such as the substrate, solvent, and temperature. libretexts.org
The synthesis of stereodefined vinylstannanes is another area where triphenylstannyllithium is crucial. These compounds are valuable intermediates as their stereochemistry is often retained in subsequent Stille couplings. The addition of triphenylstannyllithium to alkynes, followed by quenching, can produce vinylstannanes with defined E/Z geometry.
Furthermore, triphenylstannyllithium has been employed in the synthesis of complex chiral molecules, such as carbohydrates. A notable example is the highly stereoselective synthesis of a triphenylstannyl β-D-glucopyranoside via the reaction of triphenylstannyllithium with a 1,2-anhydro-α-D-glucopyranose precursor. This reaction proceeds with excellent control, yielding a single stereoisomer that can be used for further transformations, including conversion into C-glycosides.
Table 3: Examples of Stereoselective Reactions with Triphenylstannyllithium
| Substrate | Reaction Type | Product | Stereochemical Outcome | Ref |
| (-)-Pulegone | 1,4-Conjugate Addition | Trialkylstannylmenthone | High diastereoselectivity | msu.edu |
| 3-Hexyne | Addition to Alkyne | (Z)-3-(Tributylstannyl)-3-hexene | Syn-addition product | vdoc.pub |
| 1,2-Anhydro-α-D-glucopyranose | Epoxide Opening | Triphenylstannyl β-D-glucopyranoside | High stereoselectivity (β-anomer) | youtube.com |
| (S)-Aldehyde | Nucleophilic Addition | Diastereomeric alcohols | Diastereoselective (Cram's rule) | wikipedia.org |
Contributions to the Synthesis of Complex Molecular Architectures and Natural Products
The ultimate test of any synthetic methodology is its application in the total synthesis of complex molecules, such as natural products. The Stille coupling, which relies on organostannane precursors often generated using triphenylstannyllithium, has become a cornerstone of natural product synthesis due to its mild conditions and broad functional group tolerance. orgsyn.orgnih.gov
Numerous total syntheses have featured a key Stille coupling step to construct a critical carbon-carbon bond within a complex scaffold. wikipedia.org For example:
TMC-95A/B: A model study towards the synthesis of these proteasome inhibitors involved a Stille coupling between 7-iodoisatin and a stannylated tyrosine derivative to form the characteristic biaryl linkage. orgsyn.org
Chloropeptin: The total synthesis of this 17-membered macrocyclic antibiotic utilized an intramolecular Stille biaryl coupling as the key macrocyclization step. orgsyn.org
Onamide A, Calyculin A, Ripostatin A: The syntheses of these marine natural products all employed the Stille reaction at various stages, from early fragment coupling to late-stage convergent assembly. wikipedia.org
Cylindricine H: The enantioselective total synthesis of this marine alkaloid demonstrates the power of modern synthetic strategies, where methods like the Stille coupling are enabling technologies for assembling complex azatricyclic frameworks. ub.edu
In each of these intricate syntheses, the required organostannane fragment is a key intermediate. The preparation of such stannanes is frequently accomplished through the reaction of an appropriate organic halide or triflate with a stannyllithium reagent, highlighting the foundational role of triphenylstannyllithium in enabling the construction of some of nature's most complex and biologically active molecules. nih.govrsc.org
Future Perspectives and Emerging Research Avenues for Triphenylstannyllithium Chemistry
Development of More Sustainable and Green Synthetic Routes and Methodologies
The principles of green chemistry, aimed at minimizing environmental impact, are increasingly influencing the synthesis of organometallic reagents. chemistryjournals.netbio-conferences.orgresearchgate.net Traditional methods for preparing triphenylstannyllithium often involve reagents and solvents that are less than ideal from a sustainability standpoint. chemistryjournals.net The development of greener synthetic routes is crucial for reducing the environmental footprint associated with chemical manufacturing. chemistryjournals.netmdpi.com
Future research is directed towards several key areas to enhance the sustainability of triphenylstannyllithium synthesis. One promising avenue is the use of alternative, more benign solvents to replace traditional volatile organic compounds. bio-conferences.org Research into solvent-free reaction conditions is also gaining traction, which can significantly reduce waste. researchgate.net
A notable advancement is the development of a highly efficient and practical synthesis of stannyllithium reagents catalyzed by polycyclic aromatic hydrocarbons (PAHs). nih.gov This method allows for the rapid and quantitative transformation of tin sources like stannyl (B1234572) chloride or distannyl into the desired stannyllithium reagent at room temperature, importantly, without generating toxic byproducts. nih.gov The resulting triphenylstannyllithium can be stored for months at ambient temperature and demonstrates high reactivity with excellent atom efficiency. nih.gov Such catalytic approaches represent a significant step forward in making organotin chemistry more sustainable. chembam.com The replacement of hazardous organotin compounds is a key goal in green chemistry. researchgate.net
Furthermore, the broader push in green chemistry to replace stoichiometric reagents with catalytic ones is highly relevant. researchgate.net While triphenylstannyllithium is itself a reagent, the principles can be applied to its preparation and subsequent reactions, aiming to minimize waste through high atom economy and the use of recyclable catalysts. chembam.comrsc.org The development of synthetic methods that avoid hazardous substances is a core tenet of sustainable chemistry. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of triphenylstannyllithium chemistry with continuous flow reactors and automated systems represents a significant leap forward in terms of safety, efficiency, and scalability. njbio.combeilstein-journals.orgresearchgate.net Organolithium reagents, known for their high reactivity, often necessitate cryogenic temperatures and slow addition in traditional batch processes to ensure selectivity and control. nih.govscientificupdate.com These requirements can hinder large-scale production and introduce safety challenges. scientificupdate.com
Flow chemistry offers elegant solutions to these problems. researchgate.net The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions with highly reactive species like organolithiums to be conducted under non-cryogenic conditions. njbio.comnih.gov This enhanced control minimizes side reactions and improves product purity and consistency. researchgate.net The ability to safely handle hazardous reactions and materials is a key advantage of flow systems. njbio.com
Automated flow synthesis platforms can revolutionize the generation and utilization of triphenylstannyllithium. syrris.comchemrxiv.org These systems allow for the rapid optimization of reaction conditions and the efficient synthesis of compound libraries for applications in drug discovery and materials science. syrris.com By coupling synthesis with in-line analysis and purification, these platforms can significantly shorten development timelines. beilstein-journals.orgsyrris.com For instance, a continuous flow process could be designed for the in situ generation of triphenylstannyllithium followed immediately by its reaction with a substrate, minimizing the handling of the unstable reagent. researchgate.net The merger of artificial intelligence with automated flow chemistry is poised to bring about more intelligent and flexible chemical production. researchgate.net
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Temperature Control | Difficult, often requires cryogenic conditions (-78 °C) | Excellent, allows for non-cryogenic conditions | njbio.comnih.gov |
| Safety | Challenging for highly reactive/unstable reagents | Improved, better containment and control | njbio.com |
| Scalability | Challenging due to heat transfer limitations | Robust and straightforward scale-up | beilstein-journals.orgnih.gov |
| Reproducibility | Can be variable | High, due to precise process control | researchgate.netsyrris.com |
| Automation | Possible but can be complex | Well-suited for automated and multi-step synthesis | syrris.comchemrxiv.org |
Exploration of Novel Catalytic Roles and Multicomponent Reactions
While triphenylstannyllithium is primarily known as a nucleophilic stannylating agent, there is growing interest in exploring its potential in catalytic applications. The use of catalysts is a cornerstone of green chemistry, as it can reduce energy consumption, minimize waste, and enable new reaction pathways. bio-conferences.orgresearchgate.netchembam.com Investigating the catalytic activity of tin-based compounds could unlock novel transformations.
A particularly promising area is the involvement of triphenylstannyllithium in multicomponent reactions (MCRs). mdpi.com MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, adhering to the principles of atom and step economy. mdpi.com The development of new catalytic systems is vital for advancing the field of MCRs, as catalysts can select specific reaction pathways and improve yields. mdpi.com
The unique electronic properties of the tin-lithium bond could be harnessed to catalyze tandem or cascade reactions. For example, triphenylstannyllithium could potentially act as a dual-function catalyst, initiating a reaction through its nucleophilic character while the lithium cation coordinates to and activates other functional groups. The exploration of such roles could lead to the discovery of new MCRs for the synthesis of complex molecular architectures, including various heterocyclic compounds. mdpi.combeilstein-journals.org The combination of MCRs with other modern techniques like photoredox or electrochemical catalysis, where reactive intermediates are generated under mild conditions, also presents an exciting frontier. rsc.org
Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For triphenylstannyllithium, advanced spectroscopic and computational techniques are providing unprecedented insights into its structure, reactivity, and the pathways through which it reacts. datapdf.comelsevier.com
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation in solution. wikipedia.orgibchem.com Advanced NMR techniques, including multinuclear NMR (e.g., ⁷Li, ¹¹⁹Sn) and correlation spectroscopies, can provide detailed information about the aggregation state of triphenylstannyllithium in different solvents and its interaction with substrates. organicchemistrydata.org Interpreting chemical shifts and coupling constants helps to map the electronic environment around the key atoms. wikipedia.orglibretexts.org
In parallel, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic investigations. nih.gov DFT calculations can be used to model the structures of reactants, transition states, and products, providing energetic information that helps to elucidate reaction pathways. tubitak.gov.trrsc.org For instance, computational studies can clarify the nature of the Sn-Li bond, revealing its ionic character, which helps to explain its reactivity. rsc.org Such theoretical studies have been used to understand lithiation mechanisms in various materials and the interaction between lithium and other molecules. nih.govrsc.org By combining experimental spectroscopic data with computational models, researchers can build a comprehensive picture of how triphenylstannyllithium functions at a molecular level, paving the way for more rational and efficient applications. mdpi.comnih.gov
| Methodology | Key Information Provided | Reference |
|---|---|---|
| Advanced NMR Spectroscopy | Solution structure, aggregation state, molecular dynamics, atom connectivity | wikipedia.orgorganicchemistrydata.org |
| Density Functional Theory (DFT) | Transition state structures, reaction energetics, electronic properties, bond analysis | tubitak.gov.trrsc.orgrsc.org |
| Combined Spectroscopic/Computational Approach | Correlates experimental observations with theoretical models for a comprehensive mechanistic picture | mdpi.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
